![molecular formula C18H18N2O3S B2530573 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide CAS No. 1211744-02-3](/img/structure/B2530573.png)
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide
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Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
One notable application involves the synthesis and evaluation of novel amsacrine analogs, where the acridine moiety's critical role in determining biological activity was assessed. This research highlights the anticancer activity and DNA intercalation propensity, providing a foundation for developing new anticancer agents (Chilin et al., 2009).
Novel Synthesis Methods
Research has also focused on the efficient synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds using environmentally friendly reagents, indicating potential advancements in sustainable chemistry practices (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009). Another study utilized trifluoromethanesulfonic anhydride in synthesizing compounds containing a new pyrazolo[3',4':5,6]pyrido[3,2-b]azepine heterocyclic system, further expanding the chemical toolbox for heterocyclic compound synthesis (Yakovenko et al., 2021).
Drug Discovery and Material Science
In drug discovery, the exploration of antimalarial sulfonamides against COVID-19, utilizing computational calculations and molecular docking studies, has provided insights into potential therapeutic agents. This research demonstrates the versatility of sulfonamide compounds in addressing contemporary health challenges (Fahim & Ismael, 2021). Additionally, the synthesis of N-(4-Chloro-2-nitrophenyl)methanesulfonamide and its potential as a precursor to biologically active substituted quinolines underscores the importance of these compounds in developing new pharmaceuticals and materials (Zia-ur-Rehman et al., 2008).
properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17-11-15-10-16(9-14-7-4-8-20(17)18(14)15)19-24(22,23)12-13-5-2-1-3-6-13/h1-3,5-6,9-10,19H,4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJQCPXIILRVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=CC=C4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.